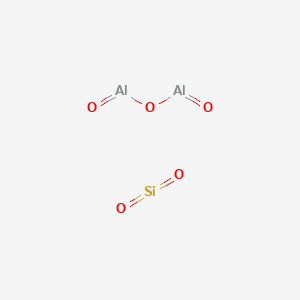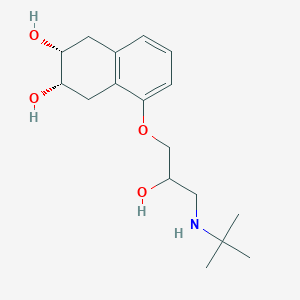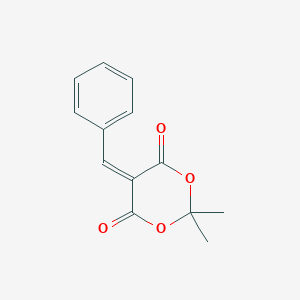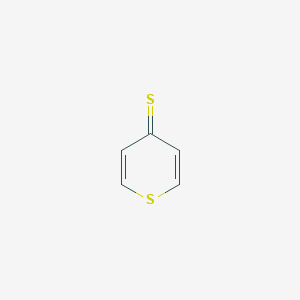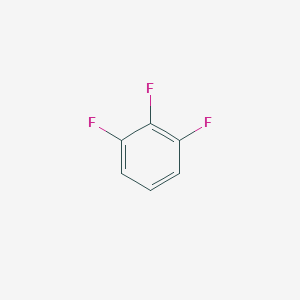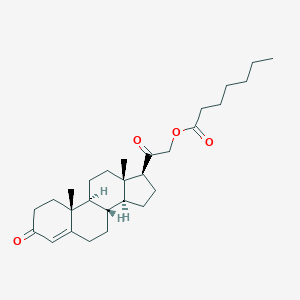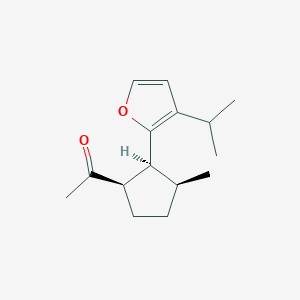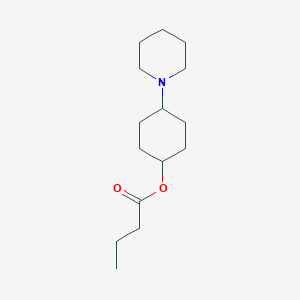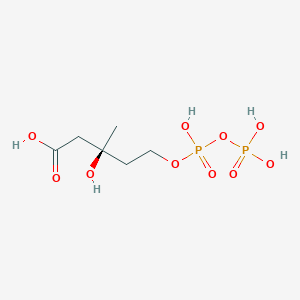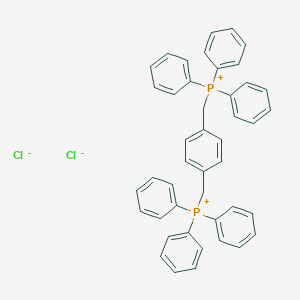
p-Xylylenebis(triphenylphosphonium chloride)
Descripción general
Descripción
P-Xylylenebis(triphenylphosphonium chloride) is a useful research compound. Its molecular formula is C44H38ClP2+ and its molecular weight is 664.2 g/mol. The purity is usually 95%.
The exact mass of the compound p-Xylylenebis(triphenylphosphonium chloride) is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 64113. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality p-Xylylenebis(triphenylphosphonium chloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about p-Xylylenebis(triphenylphosphonium chloride) including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Electrolysis for Poly-p-xylylene Coatings : It has been used in the electrolysis of solutions for the formation of poly-p-xylylene coatings on aluminum. The mechanism involves the electrochemical generation of p-xylylene and its subsequent polymerization on the aluminum cathode (Ross & Kelley, 1967).
Electropolymerized Poly(phenylene vinylene) for Light-Emitting Diodes : This compound has been successfully used to prepare electropolymerized poly(phenylene vinylene) (PPV) films, which are applied in light-emitting diodes (LEDs). The electropolymerized PPV showed a blue shift in its spectrum compared to other PPV types (Chang, Whang, & Lin, 1996).
Oxidation Reactions in Organic Chemistry : p-Xylylenebis(triphenylphosphonium chloride) has been used as a reagent for the conversion of sulfides to sulfoxides and thiols to disulfides under neutral and anhydrous conditions (Tajbakhsh et al., 2005).
Conversion of Oximes and Related Compounds : This compound has been utilized as a reagent for converting oximes, semicarbazones, and phenylhydrazones to their corresponding carbonyl compounds under solvent-free conditions, showing good functional group tolerance and high yields (Yadollahzadeh & Tajbakhsh, 2015).
Incorporation into Silica Composites : The Wittig reaction of p-Xylylenebis(triphenylphosphonium chloride) has been used in the preparation of conjugated polymers incorporated into silica, yielding homogeneous composites for potential applications in advanced materials (Kubo et al., 2005).
Selective Oxidation of Benzylic Alcohols and Hydroquinones : A derivative of this compound, o-xylylenebis(triphenylphosphonium peroxymonosulfate), has been employed for the oxidation of benzylic, allylic alcohols and hydroquinones under solvent-free conditions, providing an environmentally friendly approach to oxidation reactions (Tajbakhsh, Lakouraj, & Yadoolahzadeh, 2005).
Synthesis of Processable Electroluminescent Polymers : It has been used in the synthesis of new classes of electroluminescent poly(terephthalylidene) derivatives with ether and sulfide linkage, demonstrating potential applications in optoelectronic devices (Kim et al., 1999).
Safety and Hazards
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for p-Xylylenebis(triphenylphosphonium chloride) involves the reaction of p-xylylene dibromide with triphenylphosphine followed by quaternization with methyl iodide.", "Starting Materials": [ "p-xylylene dibromide", "triphenylphosphine", "methyl iodide" ], "Reaction": [ "Step 1: p-xylylene dibromide is dissolved in anhydrous ether and triphenylphosphine is added in a 1:2 molar ratio.", "Step 2: The reaction mixture is stirred at room temperature for several hours until the reaction is complete.", "Step 3: The resulting p-Xylylenebis(triphenylphosphine) is then quaternized with excess methyl iodide in anhydrous ether.", "Step 4: The reaction mixture is stirred at room temperature for several hours until the reaction is complete.", "Step 5: The product is then filtered and washed with ether to yield p-Xylylenebis(triphenylphosphonium chloride)." ] } | |
Número CAS |
1519-47-7 |
Fórmula molecular |
C44H38ClP2+ |
Peso molecular |
664.2 g/mol |
Nombre IUPAC |
triphenyl-[[4-(triphenylphosphaniumylmethyl)phenyl]methyl]phosphanium;chloride |
InChI |
InChI=1S/C44H38P2.ClH/c1-7-19-39(20-8-1)45(40-21-9-2-10-22-40,41-23-11-3-12-24-41)35-37-31-33-38(34-32-37)36-46(42-25-13-4-14-26-42,43-27-15-5-16-28-43)44-29-17-6-18-30-44;/h1-34H,35-36H2;1H/q+2;/p-1 |
Clave InChI |
RIUKHCIFOGYXIO-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)C[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7.[Cl-].[Cl-] |
SMILES canónico |
C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)C[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7.[Cl-] |
| 1519-47-7 | |
Pictogramas |
Irritant |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does p-Xylylenebis(triphenylphosphonium chloride) contribute to forming adherent polymer films on metal surfaces?
A1: [] Electrolysis of p-Xylylenebis(triphenylphosphonium chloride) solutions leads to the electrochemical generation of p-xylylene. This reactive intermediate readily polymerizes upon contact with an aluminum cathode, resulting in the formation of a strongly adhered poly-p-xylylene coating. This method offers a promising route for generating robust polymer films directly on metal surfaces, potentially impacting various technological applications. (See: https://www.semanticscholar.org/paper/f5c6e357f510b38dfaddf39ab77799b5b0488f30 )
Q2: What are the alternative methods for incorporating p-xylylene units into polymer structures, and how do they compare to the use of p-Xylylenebis(triphenylphosphonium chloride)?
A2: [] While electrochemical generation from p-Xylylenebis(triphenylphosphonium chloride) offers a unique approach for generating poly-p-xylylene films, the Wittig reaction provides a versatile alternative for incorporating p-xylylene units within polymer chains. For instance, reacting 2-methoxy-5-(2-ethylhexyloxy)-p-xylylenebis(triphenylphosphonium chloride) with a suitable dialdehyde through the Wittig reaction yields a poly[2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylenevinylene] terminated with a phosphonium moiety. This method allows for greater control over the polymer structure and enables the introduction of various functional groups. (See: https://www.semanticscholar.org/paper/49cffaf1e94d70d1152ae1e2333790fcab54aca1 )
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
